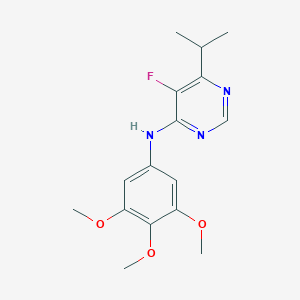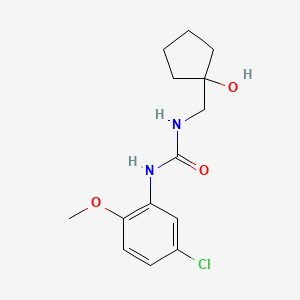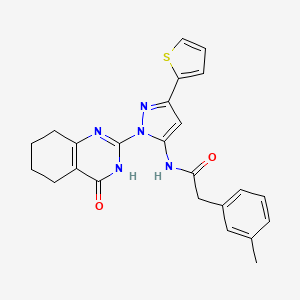
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex cyclobutane derivatives, including N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide , often involves intricate routes that leverage specific reactivity patterns of precursors to achieve the desired structural framework. For example, gem-Difluorination of methylenecyclopropanes (MCPs) can lead to the formation of gem-difluorocyclobutanes through a process that involves a Wagner-Meerwein rearrangement, a technique that may be relevant to the synthesis of our compound of interest due to the structural similarity in terms of the difluorocyclobutane core (Lin et al., 2021).
Molecular Structure Analysis
Structural characterization is crucial for understanding the chemical and physical behavior of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide . Techniques such as crystal structure analysis provide insight into molecular conformation, which is essential for predicting reactivity and interactions. Although specific studies on N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide were not identified, related compounds have been analyzed, indicating the importance of such analyses in understanding molecular geometry and properties.
Chemical Reactions and Properties
The chemical reactivity of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide can be inferred from studies on similar cyclobutane derivatives. For instance, asymmetric intramolecular cyclobutane formation via photochemical reactions showcases the potential for creating chiral centers, which could be relevant for the synthesis and modification of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide (Yagishita et al., 2011).
科学的研究の応用
Catalyst Development
- Selective Hydrogenation Catalyst : A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which shows high activity in the selective formation of cyclohexanone, an important intermediate in chemical industry, under mild conditions (Wang et al., 2011).
Chemical Synthesis
- Synthesis and Characterization : A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a research chemical closely related to N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide, exploring its differentiation from isomers (McLaughlin et al., 2016).
- Intramolecular Cyclobutane Formation : Yagishita et al. (2011) investigated the photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, leading to chiral crystals and intramolecular cyclobutane formation (Yagishita et al., 2011).
- Aminocyclobutane Synthesis : Cheung and Yudin (2009) described a method to create aminocyclobutanes through the ring expansion of N-vinyl-beta-lactams (Cheung & Yudin, 2009).
Medicinal Chemistry
- Novel Binding Site Identification : A study by He et al. (2015) found N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide to be an inhibitor of the fat mass and obesity associated protein (FTO), revealing a novel binding site (He et al., 2015).
Material Science
- Nanofiltration Membrane Development : Chen et al. (2015) focused on the preparation and properties of a novel thin-film composite polyamide membrane formed by the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride (Chen et al., 2015).
Biological Applications
- Alkaloids with Biological Activity : Dembitsky (2007) reviewed research on novel natural cyclobutane-containing alkaloids from terrestrial and marine species, which showed antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).
将来の方向性
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)6-4-9(5-7-11)14-10(15)8-2-1-3-8/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOZLTASSAHLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)



![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)


![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)